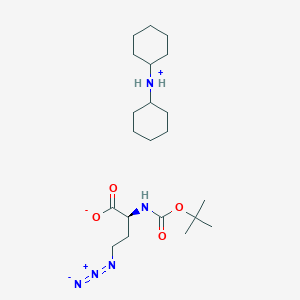

N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt

Descripción general

Descripción

N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt, also known as (S)-4-Azido-2-(Boc-amino)butyric acid (dicyclohexylammonium) salt, is a reagent used in peptide synthesis . It has an empirical formula of C21H39N5O4 and a molecular weight of 425.57 .

Molecular Structure Analysis

The linear formula of N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is C21H39N5O4 . The compound has a defined atom stereocenter count of 1 and a covalently-bonded unit count of 2 .Physical And Chemical Properties Analysis

N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt has a molecular weight of 425.57 and a molecular formula of C21H39N5O4 . It has a topological polar surface area of 109 and a logP of 4.95416 .Aplicaciones Científicas De Investigación

Protein Labeling

This compound is also useful for protein labeling . The azido group in the compound can react with other functional groups, allowing researchers to attach various labels to the protein. These labels can then be used to visualize the protein under a microscope or detect it in a complex mixture .

Crosslinking Reactions

The azido group in “N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt” can participate in crosslinking reactions . This makes it valuable for studying protein-protein interactions, as it can help to stabilize these interactions for further analysis .

Click Chemistry

“N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt” is suitable for click chemistry . Click chemistry is a type of chemical reaction that is characterized by its efficiency and specificity. The azido group in the compound can react with alkynes to form a stable triazole ring, a reaction that is often used in the synthesis of complex molecules .

Drug Discovery

“N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt” can also play a role in drug discovery. Its ability to be incorporated into proteins and participate in click chemistry reactions makes it a valuable tool for screening potential drug candidates .

Mecanismo De Acción

Target of Action

It’s known that azido compounds are often used in click chemistry applications, suggesting that its targets could be a variety of biological molecules that it can covalently attach to via click reactions .

Mode of Action

N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is likely to interact with its targets through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . This reaction results in the formation of a triazole ring, a process that can be used for labeling and tracking molecules in biological systems .

Result of Action

The molecular and cellular effects of N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt’s action would depend on the specific context of its use. In the context of click chemistry, it could enable the labeling and tracking of a variety of biological molecules, providing valuable insights into their behavior and interactions .

Action Environment

The action, efficacy, and stability of N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt can be influenced by various environmental factors. For instance, the efficiency of its click reactions may depend on factors such as temperature, pH, and the presence of copper catalysts . Additionally, its stability may be affected by storage conditions .

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;dicyclohexylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C9H16N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t;6-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLAYMPJMDBLOX-ZCMDIHMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt | |

CAS RN |

1217459-14-7 | |

| Record name | Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217459-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1217459-14-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B593942.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/no-structure.png)

![2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B593955.png)